molecular formula C9H6N2O3 B1358050 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 37937-62-5

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1358050
CAS No.: 37937-62-5
M. Wt: 190.16 g/mol
InChI Key: FBWZBUNNSOZSSJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound has been extensively characterized through single-crystal X-ray diffraction analysis, providing precise geometric parameters and structural insights. The compound crystallizes in the triclinic crystal system with space group P̄1, exhibiting specific lattice parameters that define its three-dimensional arrangement. The unit cell dimensions have been determined as a = 10.290(2) Å, b = 8.170(2) Å, and c = 5.423(1) Å, with angular parameters α = 98.51(1)°, β = 99.63(1)°, and γ = 95.87(1)°. These crystallographic parameters indicate a relatively compact molecular packing with Z = 2 molecules per unit cell.

The molecular structure reveals a planar arrangement of the oxadiazole ring system, with the phenyl substituent maintaining near-coplanarity with the heterocyclic core. The carboxylic acid functionality extends from the 3-position of the oxadiazole ring, contributing to the overall molecular geometry through its specific spatial orientation. The crystal structure determination achieved a refinement factor R = 7.7% for 1,446 independent reflections, confirming the reliability of the structural parameters obtained.

The molecular formula C₉H₆N₂O₃ corresponds to a molecular weight of 190.16 g/mol, as confirmed through computational analysis. The International Union of Pure and Applied Chemistry name designation as this compound accurately reflects the substitution pattern, with the phenyl group attached to the 5-position and the carboxylic acid group at the 3-position of the oxadiazole ring. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O provides a linear notation that captures the complete molecular connectivity.

Parameter Value Reference
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Crystal System Triclinic
Space Group P̄1
Unit Cell a 10.290(2) Å
Unit Cell b 8.170(2) Å
Unit Cell c 5.423(1) Å
Alpha Angle 98.51(1)°
Beta Angle 99.63(1)°
Gamma Angle 95.87(1)°
Z Value 2
Refinement Factor 7.7%

The intermolecular interactions within the crystal structure are dominated by hydrogen bonding patterns involving the carboxylic acid functionality. These interactions contribute to the overall stability of the crystal lattice and influence the packing arrangement of individual molecules. The crystallographic analysis also reveals the precise bond lengths and angles within the oxadiazole ring system, providing fundamental data for understanding the electronic structure and bonding characteristics of this heterocyclic framework.

Electronic Structure and Aromaticity Considerations

The electronic structure of this compound exhibits distinctive characteristics that distinguish it from other heterocyclic systems, particularly in terms of aromaticity and electronic distribution. Among five-membered heterocyclic systems, 1,2,4-oxadiazole demonstrates reduced aromatic character, with an aromaticity index I₅ = 39 or IA = 48, positioning it among the least aromatic heterocycles in this category. This diminished aromaticity significantly influences the chemical reactivity and stability patterns observed for compounds containing this heterocyclic core.

The electronic structure analysis reveals that 1,2,4-oxadiazole rings exhibit more heterodiene character compared to their aromatic counterparts, as evidenced by ultraviolet spectral data and theoretical calculations. This heterodiene nature contrasts markedly with the 1,3,4-oxadiazole isomer, which demonstrates increased aromaticity attributed to its inherent symmetry. The reduced aromatic stabilization in 1,2,4-oxadiazole systems contributes to their tendency toward rearrangement reactions and enhanced reactivity under thermal or photochemical conditions.

The stability comparison among different oxadiazole isomers, based on free Gibbs energy calculations, reveals the following order: 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5. The 1,2,4-oxadiazole isomer demonstrates intermediate stability with a free Gibbs energy of 8.64 kcal/mol relative to the most stable 1,3,4 isomer. This thermodynamic analysis provides crucial insights into the relative stability and potential for isomerization reactions under various conditions.

The electronic properties of the oxadiazole ring are further characterized by specific reactivity patterns attributed to the unique arrangement of heteroatoms. The electrophilic character of the carbon atoms at positions 3 and 5 of the ring system contributes to the compound's reactivity profile, with this electrophilicity enhanced by the presence of electron-withdrawing substituents such as the carboxylic acid group. The nitrogen atom at position 4 exhibits nucleophilic or weakly basic character, similar to pyridine-like nitrogen atoms, while the nitrogen at position 2 demonstrates ambiphilic behavior.

The charge distribution within the 1,2,4-oxadiazole ring system creates distinct electronic environments that influence both intramolecular and intermolecular interactions. The dipole moment characteristics of 1,2,4-oxadiazole differ significantly from those of 1,3,4-oxadiazole isomers, affecting properties such as solubility, lipophilicity, and biological activity. These electronic differences have practical implications for pharmaceutical applications, where 1,3,4-oxadiazole isomers typically demonstrate an order of magnitude lower lipophilicity compared to their 1,2,4-counterparts.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound involves complex equilibria that significantly influence the compound's chemical and physical properties. Theoretical calculations at the B3LYP/aug-cc-pVDZ level have provided detailed insights into the constitutional isomers and tautomers of oxadiazole-containing molecules, revealing multiple possible tautomeric forms with varying stability patterns. The carboxylic acid functionality introduces additional complexity to the tautomeric landscape through its capacity for proton transfer and hydrogen bonding interactions.

The oxadiazole ring system can exist in several tautomeric forms, each characterized by different arrangements of hydrogen atoms and double bond positions. The most stable tautomeric forms typically involve configurations that maximize resonance stabilization while minimizing unfavorable steric interactions. For compounds containing both oxadiazole and carboxylic acid functionalities, the tautomeric equilibria are influenced by intramolecular hydrogen bonding patterns that can stabilize specific tautomeric forms.

Computational studies have identified five primary tautomeric forms for oxadiazole derivatives: two N-H tautomers, two rotameric O-H forms, and one C-H₂ tautomer. The relative stability of these forms depends on the specific substitution pattern and the electronic environment provided by adjacent functional groups. For this compound, the carboxylic acid group can participate in stabilizing interactions that favor particular tautomeric configurations.

The resonance stabilization patterns within the oxadiazole ring system contribute to the overall molecular stability while simultaneously creating opportunities for tautomeric interconversion. The presence of electron-withdrawing groups, such as the carboxylic acid functionality, can shift tautomeric equilibria by stabilizing forms that accommodate the electronic demands of these substituents. The phenyl ring substitution at the 5-position provides additional stabilization through conjugative interactions with the oxadiazole π-system.

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific tautomeric forms, particularly those involving the carboxylic acid proton and nitrogen atoms within the oxadiazole ring. The strength of these hydrogen bonds varies depending on the geometric constraints and electronic environment, with O-H···N interactions generally providing stronger stabilization than alternative arrangements. The rotameric forms of the carboxylic acid group can significantly influence the accessibility of different tautomeric states through steric and electronic effects.

The practical implications of tautomeric behavior extend to solution-phase chemistry, where different solvents can preferentially stabilize specific tautomeric forms through differential solvation effects. Polar protic solvents tend to favor tautomers capable of forming strong hydrogen bonds with solvent molecules, while non-polar solvents may stabilize forms with minimized dipole moments. Understanding these tautomeric preferences is essential for predicting chemical reactivity and optimizing reaction conditions for synthetic transformations involving this compound.

Properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZBUNNSOZSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618270
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37937-62-5
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate

One of the most established methods involves the hydrolysis of the corresponding ethyl ester, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, to yield the free acid.

  • Procedure : The ester is treated with lithium hydroxide monohydrate in a solvent mixture of tetrahydrofuran, methanol, and water at room temperature (approximately 20 °C) for 3 hours. After completion, the reaction mixture is acidified to pH 3 using 1 N hydrochloric acid and extracted with 10% methanol in dichloromethane. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the acid as an off-white solid.

  • Yield : Typically around 83% under the described conditions.

  • Reaction Scheme :

    $$
    \text{Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate} \xrightarrow[\text{THF/MeOH/H}2\text{O}]{\text{LiOH·H}2\text{O}, 20^\circ C, 3h} \text{5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid}
    $$

  • Key Notes : This method is straightforward, mild, and efficient for converting esters to acids without degrading the sensitive oxadiazole ring.

Cyclodehydration of Amidoximes with Carboxylic Acid Derivatives

Another widely used synthetic approach involves the cyclodehydration reaction between amidoximes and carboxylic acid derivatives (such as acyl chlorides or activated esters) to form the 1,2,4-oxadiazole ring.

  • General Method :

    • An amidoxime precursor bearing the phenyl group is reacted with an activated carboxylic acid derivative (e.g., ethyl chloroformate) in the presence of a base such as potassium carbonate in anhydrous dichloromethane at room temperature.

    • The reaction mixture is stirred for several hours (typically 2–4 hours), followed by solvent removal and heating at elevated temperature (e.g., 120 °C) to induce cyclodehydration and ring closure.

    • The crude product is purified by crystallization from ethanol.

  • Yields : High yields ranging from 75% to 93% have been reported for 3,5-disubstituted 1,2,4-oxadiazoles using this protocol, including 5-phenyl derivatives.

  • Advantages : This method allows for structural diversity by varying the amidoxime and acid components, enabling the synthesis of a broad range of 1,2,4-oxadiazole derivatives.

  • Reaction Conditions Summary :

Step Reagents & Conditions Duration Temperature Outcome
1 Amidoxime + K2CO3 in dry CH2Cl2 30 min Room temp Formation of intermediate
2 Addition of ethyl chloroformate 30 min Room temp Activation of acid moiety
3 Stirring with amidoxime 2 hours Room temp Coupling reaction
4 Heating crude product 4 hours 120 °C Cyclodehydration to oxadiazole
5 Crystallization from ethanol - - Purification

Alternative Synthetic Routes and Raw Materials

  • Raw Materials : The synthesis often starts from commercially available or easily synthesized precursors such as methyl or ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylates, amidoximes, or substituted benzamidoximes.

  • Other reported methods include the use of amidoximes with carbodiimides or coupling agents under dehydrating conditions to promote ring closure.

  • Industrial Considerations : While large-scale industrial synthesis details are limited, the hydrolysis of esters and amidoxime cyclization methods are scalable due to mild conditions and high yields.

Preparation Method Key Reagents/Conditions Yield (%) Reaction Time Temperature Notes
Hydrolysis of ethyl ester LiOH·H2O, THF/MeOH/H2O, acidification ~83 3 hours Room temp (20 °C) Mild, straightforward
Cyclodehydration of amidoximes with ethyl chloroformate Amidoxime, K2CO3, CH2Cl2, heating at 120 °C 75–93 6–8 hours total RT + 120 °C heat Versatile, high yields
Amidoxime coupling with acyl chlorides/anhydrides Amidoxime, acyl chloride, base, dehydrating agent Variable Several hours Room temp to reflux Allows structural variation
  • The hydrolysis method is preferred when starting from ester precursors, offering high yield and operational simplicity with minimal side reactions.

  • The amidoxime cyclodehydration approach is more flexible for synthesizing various 3,5-disubstituted oxadiazoles, including the phenyl-substituted target compound, with excellent yields and purity.

  • Spectroscopic characterization (NMR, IR, MS) confirms the successful formation of the oxadiazole ring and the carboxylic acid functionality.

  • The choice of method depends on the availability of starting materials and the desired structural modifications.

  • Recent advances emphasize the use of greener solvents and milder bases to improve environmental sustainability of the synthesis.

The preparation of this compound is efficiently achieved by two principal methods:

Both methods provide high yields and purity, supported by extensive spectral data. Selection of the synthetic route depends on precursor availability and desired derivative scope. These preparation strategies are well-documented and form the basis for further functionalization and application of this important heterocyclic acid.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid serves as a critical precursor for synthesizing various oxadiazole derivatives. These derivatives are explored for their potential in creating new materials with enhanced properties. For instance, recent studies have demonstrated efficient synthetic routes yielding high product yields under mild conditions .

Biology

The biological applications of this compound are extensive:

  • Antimicrobial Activity : This compound has been investigated for its potential as an antimicrobial agent. Research indicates that it exhibits significant activity against various bacterial strains by inhibiting specific enzymes crucial for bacterial survival.
  • Antiviral Properties : Studies have shown that derivatives of this compound can inhibit viral replication, making it a candidate for antiviral drug development .

Medicine

This compound has been explored for its therapeutic potential:

  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various preclinical studies. It modulates inflammatory pathways, providing insights into its use for treating inflammatory diseases.
  • Anticancer Activity : Numerous studies have highlighted the anticancer potential of this compound. For example:
    • A series of derivatives showed cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some compounds exhibiting IC50 values lower than established chemotherapeutics like doxorubicin .
    • Flow cytometry assays indicated that certain derivatives induce apoptosis in cancer cells through specific signaling pathways .

Data Tables

The following tables summarize key findings from recent studies on the biological activity of this compound and its derivatives:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-70.48Induces apoptosis via caspase activation
Compound BHCT-1160.78Inhibits cell proliferation at G1 phase
Compound CA5490.11Disrupts microtubule formation

Case Study 1: Anticancer Activity

A study conducted by Mironov et al. synthesized several derivatives of this compound and evaluated their anticancer properties against various cell lines. The results indicated that some derivatives exhibited superior cytotoxicity compared to doxorubicin, particularly against leukemia cell lines (CEM-13 and U937) with GI50 values in the sub-micromolar range .

Case Study 2: Antimicrobial Properties

A comprehensive evaluation of the antimicrobial efficacy of this compound revealed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to enzyme inhibition critical for bacterial growth and survival.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

The biological and chemical behavior of 1,2,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Compound Name Substituents Molecular Weight Key Properties/Activity References
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid Phenyl (C₆H₅), -COOH 204.18 g/mol Intermediate for covalent inhibitors; used in drug synthesis
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl, -COOH 235.1 g/mol High-yield synthesis (94%); potential solubility enhancement due to ethoxy group
5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 5-Bromo-2-chlorophenyl, -COOH 297.57 g/mol Enhanced electrophilicity for cross-coupling reactions
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethylfuran-3-yl, -COOH 208.17 g/mol Improved solubility in polar solvents due to furan oxygen
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid Phenyl, butanoic acid chain 232.23 g/mol Increased lipophilicity; suitable for membrane penetration
5-(4-(3,4-Dichloro-5-methylpyrrole))-1,2,4-oxadiazole-3-carboxylic acid Dichloromethylpyrrole, -COOH 344.61 g/mol DNA gyrase inhibition (IC₅₀ = 1.2 µM)

Key Comparative Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., halogens): Derivatives like 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibit enhanced reactivity in electrophilic substitutions due to halogen-induced electron deficiency . Oxygen-Containing Groups (e.g., ethoxy, furan): The ethoxy group in 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid improves solubility in organic solvents, while the furan moiety in 5-(2-ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid introduces hydrogen-bonding sites . Aliphatic Chains: Compounds like 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid demonstrate increased lipophilicity, favoring interactions with hydrophobic biological targets .
  • Biological Activity :

    • The dichloromethylpyrrole-substituted analogue shows potent inhibition of bacterial DNA gyrase (IC₅₀ = 1.2 µM), highlighting the impact of bulky, electron-deficient substituents on enzyme binding .
    • In contrast, simpler phenyl derivatives are often intermediates for covalent inhibitors, as seen in the synthesis of antimalarial agents .
  • Synthetic Accessibility :

    • Hydrolysis of ethyl esters (e.g., General Procedure-III ) is a universal route for carboxylic acid derivatives, with yields exceeding 90% under optimized conditions.
    • Halogenated derivatives require regioselective bromination/chlorination steps, which may lower yields due to side reactions .

Biological Activity

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Overview of 1,2,4-Oxadiazoles

The oxadiazole ring system is known for its broad spectrum of biological activities. Compounds containing this moiety have been reported to exhibit anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The structural diversity of oxadiazoles allows for various modifications that can enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
This compoundHeLa2.41
This compoundCaCo-2Not specified

The IC50 values indicate that this compound exhibits potent activity against MCF-7 cells compared to other derivatives tested . Furthermore, flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. It has shown promising activity against various bacterial strains.

Case Study: Antimicrobial Activity

In a screening study against five bacterial strains (including E. coli and Staphylococcus aureus), the compound exhibited significant inhibitory effects. The results are summarized in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosaNot tested

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenases (COX) and the modulation of nuclear factor kappa B (NF-kB) signaling pathways. This mechanism is crucial in reducing inflammation-related diseases .

Q & A

Q. What are the common synthetic routes for preparing 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes alkaline hydrolysis using 2M aqueous KOH in ethanol or methanol at 80°C for 2 hours. After solvent removal, acidification with 3N HCl precipitates the carboxylic acid, which is purified via recrystallization . Alternative routes involve condensation of phenyl-substituted precursors with nitrile oxides, followed by cyclization .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • Mass spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 235.1) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.3–7.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .
  • Infrared (IR) spectroscopy : Stretching bands for carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and oxadiazole rings (C=N, ~1600 cm⁻¹) .

Q. How is the purity of the compound assessed post-synthesis?

Purity is validated via high-performance liquid chromatography (HPLC) with UV detection, melting point analysis (e.g., 182–183°C for structurally similar oxadiazoles ), and elemental analysis (C, H, N). Recrystallization in ethanol further ensures homogeneity .

Advanced Research Questions

Q. How can structural modifications at the 5-phenyl position influence biological activity?

Substituting the phenyl group with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (-OCH₃) groups alters electronic properties, affecting binding to biological targets. For instance, 5-(4-chlorophenyl) derivatives show enhanced antimicrobial activity due to increased lipophilicity and target affinity . Structure-activity relationship (SAR) studies using X-ray crystallography (e.g., PDB: 4PMS) reveal critical interactions between the phenyl ring and enzyme active sites .

Q. What strategies resolve contradictions in catalytic activity data across solvent systems?

Discrepancies in catalytic efficiency (e.g., base-catalyzed rearrangements) can arise from solvent polarity effects. For example, polar aprotic solvents (DMF) stabilize transition states in nucleophilic substitutions, while protic solvents (MeOH) may hinder reactivity. Systematic solvent screening paired with kinetic studies (e.g., rate constant comparisons) clarifies mechanistic pathways .

Q. How can computational methods predict reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. Molecular docking simulations (e.g., with TrkA kinase) further identify binding conformations, guiding rational design of derivatives with optimized reactivity .

Q. What methodologies optimize synthesis yield under varying conditions?

Yield optimization involves:

  • Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency in oxadiazole formation .
  • Temperature control : Maintaining 80°C during hydrolysis minimizes side reactions .
  • Solvent selection : Ethanol improves solubility of intermediates, reducing byproduct formation .

Q. How do structural analogs compare in enzyme inhibition profiles?

Compared to benzoxazoles or imidazopyridines, this compound derivatives exhibit superior DNA gyrase inhibition (IC₅₀ = 1.2 µM) due to their planar geometry and hydrogen-bonding capacity with active-site residues . Analogues lacking the carboxylic acid moiety show reduced activity, emphasizing its role in target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

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